1-Propylpyrrolidine
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Overview
Description
1-Propylpyrrolidine is an organic compound with the molecular formula C₇H₁₅N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpyrrolidine can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with 1-bromopropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of pyrrolidine, 1-propyl- often involves the catalytic hydrogenation of pyrrole derivatives. This process uses hydrogen gas and a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Propylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-propylpyrrolidone using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of pyrrolidine, 1-propyl- can yield N-propylpyrrolidine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-propylpyrrolidone
Reduction: N-propylpyrrolidine
Substitution: Various N-substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
1-Propylpyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrolidine, 1-propyl- involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. For example, pyrrolidine derivatives have been shown to inhibit enzymes like acetylcholinesterase, leading to increased levels of neurotransmitters in the brain . Additionally, they can interact with ion channels and transporters, affecting ion flux and cellular signaling .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the propyl group.
N-methylpyrrolidine: A derivative with a methyl group instead of a propyl group.
Pyrrolidinone: An oxidized form of pyrrolidine with a carbonyl group.
Comparison: 1-Propylpyrrolidine is unique due to its propyl substituent, which imparts different physicochemical properties and biological activities compared to its analogs. For instance, the propyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability . This makes pyrrolidine, 1-propyl- a valuable compound for drug design and development .
Properties
IUPAC Name |
1-propylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-5-8-6-3-4-7-8/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNRRPIYRBBHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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